molecular formula C3H4N2O3S B1612002 1H-Imidazole-2-sulfonic acid CAS No. 53744-47-1

1H-Imidazole-2-sulfonic acid

Cat. No. B1612002
CAS RN: 53744-47-1
M. Wt: 148.14 g/mol
InChI Key: LYLDIIUFTYRPPK-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonic acid is a type of heterocyclic compound . It is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole-based compounds can be synthesized using various methods. One approach involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. This is achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method involves the use of sonochemistry, a novel and green technique for organic synthesis. This method has several advantages over conventional methods, including enhancing reaction rates, improving yields, and reducing the use of hazardous solvents .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-2-sulfonic acid is represented by the InChI code 1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8) . The average mass is 148.141 Da and the monoisotopic mass is 147.994263 Da .


Chemical Reactions Analysis

Imidazole-based compounds can undergo various chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .

Scientific Research Applications

High-Temperature Proton Exchange Membranes in Fuel Cells

1H-Imidazole-2-sulfonic acid and its derivatives have been utilized in the development of high-temperature proton exchange membrane fuel cells. For instance, Shen et al. (2012) synthesized 1H-imidazole-4-sulfonic acid (ImSA) and combined it with polybenzimidazole (PBI) to enhance the conductivity of PBI membranes, crucial for fuel cell applications. The ImSA addition significantly improved conductivity while slightly reducing mechanical properties (Shen, Hsu, Bulycheva, & Belomoina, 2012).

Synthesis of Substituted Imidazoles

Research by Mahdavinia et al. (2012) and Sakhdari et al. (2021) demonstrated the use of sulfonic acid-based catalysts for synthesizing various substituted imidazoles, highlighting their significance in chemical syntheses. These methods offered eco-friendly protocols, short reaction times, and high yields, emphasizing the application of 1H-Imidazole-2-sulfonic acid derivatives in green chemistry (Mahdavinia, Amani, & Sepehrian, 2012); (Sakhdari, Amoozadeh, & Kolvari, 2021).

Protogenic Groups in PEM Fuel Cells

Schuster et al. (2005) discussed the role of protogenic groups like sulfonic acid and imidazole in polymer electrolyte membrane (PEM) fuel cells. They focused on their potentials and limits for electrolytes operating at intermediate temperatures and low humidity, which are critical for fuel cell efficiency and stability (Schuster, Rager, Noda, Kreuer, & Maier, 2005).

Synthesis of Quinoline Derivatives

Khaligh et al. (2018) explored the synthesis of quinoline derivatives using imidazole-sulfonic acid as a catalyst, demonstrating its utility in organic synthesis and pharmaceutical applications. This method provided good yields and short reaction times, highlighting the compound's catalytic efficiency (Khaligh, Mihankhah, & Johan, 2018).

Oil Recovery Applications

Gou et al. (2015) developed novel imidazoline-based sulfonate copolymers for enhanced oil recovery, showcasing another industrial application of 1H-Imidazole-2-sulfonic acid derivatives. These copolymers exhibited excellent high-temperature tolerance and superior long-term thermal stability, crucial for oil recovery processes (Gou, Luo, Liu, Xia, Jing, Zhang, Li, Li, & Guo, 2015).

Safety And Hazards

Safety data for 1H-Imidazole-2-sulfonic acid suggests that it may form combustible dust concentrations in air and is harmful if swallowed. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

Recent advances in the synthesis of imidazole-based compounds have focused on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles. This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1H-imidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLDIIUFTYRPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601515
Record name 1H-Imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-sulfonic acid

CAS RN

53744-47-1
Record name 1H-Imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
OM Lezina, SA Rubtsova, DV Belykh… - Russian Journal of …, 2013 - Springer
… Structure of the molecule of 1-methyl-1H-imidazole2-sulfonic acid (III) according to the X-ray … Hydrogen bonds in the crystalline structure of 1-methyl-1H-imidazole-2-sulfonic acid (III). …
Number of citations: 7 link.springer.com
C Dardonville, JJN Martinez - Current Medicinal Chemistry, 2017 - ingentaconnect.com
… The selective oxidation of imidazolidine-2-thione 1 with hydrogen peroxide catalysed by sodium molybdum dihydrate yields 4,5-dihydro-1H-imidazole-2-sulfonic acid 6 [50] which is …
Number of citations: 7 www.ingentaconnect.com
J Ni, J Rowe, T Heidelbaugh, S Sinha… - Xenobiotica, 2007 - Taylor & Francis
… A solution of 4-bromo-1H-benzoimidazol-5-ylamine (1 g, 4.7 mmol) in 10 ml acetonitrile was treated with 4,5-dihydro-1H-imidazole-2-sulfonic acid (0.73 g, 4.9 mmol) followed by …
Number of citations: 24 www.tandfonline.com
S Pitsch, U Scheffer, M Hey, A Strick… - Helvetica chimica …, 2003 - Wiley Online Library
… of 4,5-dihydro-1H-imidazole-2-sulfonic acid (6) [11] (496 mg, 3.30 mmol) in 5 ml MeOH and 3 ml Et3N. The mixture was stirred overnight and then diluted with 10 ml H2O and 4 ml aq. …
Number of citations: 9 onlinelibrary.wiley.com
A Manikandan - 2012 - repository-tnmgrmu.ac.in
Tuberculosis (TB) is an airborne, chronic, deadly bacterial infection caused by Mycobacterium tuberculosis (MTB), an aerobic bacilli belonging to the family Mycobacteriaceae, first …
Number of citations: 3 repository-tnmgrmu.ac.in
D Jiang - 2010 - theses.ncl.ac.uk
Coenzyme-B12 dependent glutamate mutase is a radical enzyme, which catalyses the isomerisation of (S)-glutamate to (2S,3S)-3-methylaspartate via enzyme-bound radical …
Number of citations: 3 theses.ncl.ac.uk
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State the United Kingdom and co‐…
Number of citations: 19 efsa.onlinelibrary.wiley.com
EFS Authority, H Abdourahime, M Anastassiadou… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State the United Kingdom and co‐…
Number of citations: 2 www.ncbi.nlm.nih.gov
H Abdourahime, M Anastassiadou, M Arena, D Auteri… - 2019 - pdfs.semanticscholar.org
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State the United Kingdom and co-…
Number of citations: 3 pdfs.semanticscholar.org
JA Martinez-Perez, MA Pickel, E Caroff, WD Woggon - Synlett, 1999 - thieme-connect.com
… After stirring for 10 min the solution was filtered and 4,5-dihydro-1H-imidazole-2-sulfonic acid (290mg,1.94mmol, dissolved in 8mL of DMF) was added over 4h using a syringe pump. …
Number of citations: 18 www.thieme-connect.com

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